NAc-DNP-Cys

説明

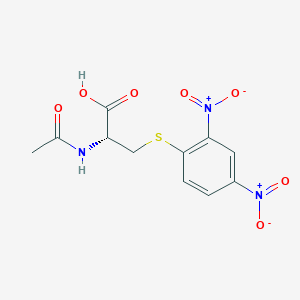

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-acetamido-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O7S/c1-6(15)12-8(11(16)17)5-22-10-3-2-7(13(18)19)4-9(10)14(20)21/h2-4,8H,5H2,1H3,(H,12,15)(H,16,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCMLZRPNSABAR-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189453 |

Source

|

| Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-25-7 |

Source

|

| Record name | N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Immunogen Design: A Technical Guide to Hapten-Carrier Conjugation

Executive Summary

Small molecules (< 1,000 Da), known as haptens, are antigenic but not immunogenic.[1] They can bind to antibodies but cannot elicit an immune response on their own due to their inability to cross-link B-cell receptors (BCR) or recruit T-cell help.[2] To generate antibodies against small molecule targets (drugs, steroid hormones, toxins), the hapten must be covalently conjugated to a macromolecular carrier protein.[1][2][3][4]

This guide details the immunological mechanisms, selection strategies, and validated protocols for creating high-fidelity hapten-carrier conjugates. It prioritizes the Maleimide-Thiol chemistry due to its superior orientation control compared to random amine coupling.

Part 1: The Immunological Basis (Mechanism of Action)

The failure of free haptens to induce immunity stems from the "Two-Signal Hypothesis" of B-cell activation. B-cells require two signals:

-

Signal 1: Antigen binding to the BCR.[1]

-

Signal 2: Co-stimulation (CD40/CD40L interaction) and cytokines (IL-4, IL-21) from helper T-cells (Th).

Free haptens cannot generate Signal 2 because T-cells only recognize peptide fragments presented on MHC Class II molecules. Since haptens are not proteins, they cannot be processed into peptides.[2] The Carrier Protein bridges this gap by providing the T-cell epitopes.[2]

The Hapten-Carrier Effect Pathway

The B-cell recognizes the hapten, but the T-cell recognizes the carrier.[1][2] This cooperation is obligatory for isotype switching (IgM to IgG) and affinity maturation.

Figure 1: The T-cell dependent B-cell activation pathway. Note that the B-cell specificity is directed at the hapten, while the T-cell help is dependent on the carrier's peptide sequence.[1]

Part 2: Strategic Selection

Carrier Protein Selection

The choice of carrier dictates the strength of the immune response and the utility of the resulting antibodies.

| Carrier Protein | MW (kDa) | Immunogenicity | Solubility | Primary Application |

| KLH (Keyhole Limpet Hemocyanin) | >4,000 | High | Low (Opalescent) | Primary Immunogen. Phylogenetically distant from mammals, eliciting a strong T-cell response. |

| BSA (Bovine Serum Albumin) | 67 | Moderate | High | Screening Antigen. Used in ELISA to rule out anti-carrier antibodies. Avoid for immunization to prevent false positives.[5] |

| OVA (Ovalbumin) | 45 | Moderate | High | Secondary Carrier. Alternative to BSA for screening if BSA blocks are used in the assay. |

| Blue Carrier (Concholepas) | >4,000 | High | Moderate | Alternative Immunogen. Used if KLH fails or to avoid cross-reactivity in comparative studies. |

Expert Insight: Never use the same carrier for immunization and screening (ELISA). If you immunize with Hapten-KLH , screen with Hapten-BSA . This ensures the signal you detect is specific to the hapten, not the carrier.[5]

Hapten Density (Epitope Density)

The number of hapten molecules conjugated to a single carrier molecule is a critical variable.

-

Optimal Range: 15–30 haptens per BSA/OVA molecule (or equivalent surface area for KLH).

-

Low Density (<10): Insufficient BCR cross-linking; weak immune response.

-

High Density (>40): Can induce "immune tolerance" or suppression. It may also mask T-cell epitopes on the carrier, preventing T-cell help.

Linker Strategy

Direct conjugation often buries the hapten in the carrier's tertiary structure.

-

Hydrophobic Haptens: Use a hydrophilic linker (e.g., PEG4 or PEG6). This projects the hapten into the aqueous environment, making it accessible to the BCR.

-

Functional Group: Maleimide-Thiol chemistry is preferred over NHS-Amine chemistry.

-

Why? NHS esters react randomly with surface lysines, potentially orienting the hapten in multiple directions. Maleimide reacts specifically with an introduced cysteine on the hapten, ensuring a single, defined orientation.

-

Part 3: Technical Protocol (Maleimide-Cysteine Conjugation)

This protocol describes the conjugation of a sulfhydryl-containing hapten (e.g., a peptide with a terminal Cysteine) to a Maleimide-activated carrier (KLH).[6]

Materials

-

Carrier: Maleimide-Activated KLH (mcKLH).[7]

-

Hapten: Peptide/Small molecule with free sulfhydryl (-SH).

-

Conjugation Buffer: PBS (pH 7.2), 5 mM EDTA. Note: EDTA prevents metal-catalyzed oxidation of cysteines.

-

Purification: Desalting column (MWCO 7,000 Da).

Workflow Diagram

Figure 2: Step-by-step workflow for Maleimide-Thiol conjugation.

Step-by-Step Procedure

-

Preparation:

-

Reconstitute Maleimide-Activated KLH in distilled water to 10 mg/mL.

-

Dissolve hapten in Conjugation Buffer. If hydrophobic, dissolve in DMSO first (final DMSO concentration in reaction must be <30% to avoid denaturing the carrier).[7]

-

-

Calculation:

-

Target a 20-fold molar excess of hapten to carrier binding sites.

-

Note: Activated KLH usually has ~100-300 active maleimides per molecule.

-

-

Conjugation:

-

Slowly add the hapten solution to the carrier solution while stirring.

-

Critical Parameter: Maintain pH between 7.0 and 7.5.

-

Why? At pH > 8.0, maleimides can hydrolyze or react non-specifically with amines (lysines), ruining the orientation specificity.

-

-

Incubation:

-

Incubate for 2 hours at Room Temperature (RT) or overnight at 4°C.

-

-

Purification:

-

Remove excess free hapten using a Desalting Column or Dialysis Cassette (MWCO 7-10 kDa).

-

Why? Free hapten acts as a competitive inhibitor in the immune system, neutralizing the antibodies you are trying to generate.

-

Part 4: Quality Control & Validation

You must verify that the hapten is actually attached.[8]

Method A: MALDI-TOF MS (Gold Standard)

Compare the molecular weight of the Carrier before and after conjugation.

-

Procedure: Best performed on BSA or OVA conjugates (KLH is too large).

-

Calculation:

. -

Pros: Direct, quantitative.

Method B: Ellman’s Test (Indirect)

Measures unreacted thiols.

-

Measure the concentration of free sulfhydryls in the hapten solution before mixing.

-

Measure the concentration of free sulfhydryls in the supernatant after conjugation.

-

The difference represents the amount of hapten conjugated.

-

Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[6]

-

Pros: Cheap, colorimetric (412 nm), does not require mass spec.

References

-

Creative Diagnostics. Hapten-Carrier Effect and Antibody Production. Retrieved from [Link]

-

National Institutes of Health (PMC). Characterization and optimization of heroin hapten-BSA conjugates. Retrieved from [Link]

-

Shimadzu. Determination of hapten densities in protein conjugates: comparison of MALDI-TOF MS, TNBS and indirect Ellman assay. Retrieved from [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]

- 3. aptamergroup.com [aptamergroup.com]

- 4. interchim.fr [interchim.fr]

- 5. biorunstar.com [biorunstar.com]

- 6. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. shimadzu.com [shimadzu.com]

Technical Guide: N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys) as a Metabolic Probe and Standard

Executive Summary

N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys) acts as the terminal biomarker for the mercapturic acid pathway when investigating the metabolism of 2,4-dinitrochlorobenzene (CDNB/DNCB). While CDNB is the "universal" substrate for in vitro Glutathione S-Transferase (GST) assays, NAc-DNP-Cys is the critical reference standard required to validate this detoxification route in vivo.

This guide outlines the mechanistic principles, synthesis, and quantitative analysis of NAc-DNP-Cys. It is designed for researchers requiring precise metabolic profiling of Phase II detoxification enzymes or immunological hapten studies.

Part 1: The Mechanistic Basis

The Mercapturic Acid Pathway

The utility of NAc-DNP-Cys lies in its position as the end-product of a four-step enzymatic cascade.[1] Quantifying this molecule in urine or plasma provides a readout of the systemic capacity to conjugate, transport, and excrete electrophilic xenobiotics.

Key Insight: Detection of NAc-DNP-Cys confirms not just GST activity, but the functional integrity of renal transport and downstream processing enzymes (GGT, Dipeptidases, and NATs).

Pathway Visualization

The following diagram illustrates the biotransformation of CDNB into NAc-DNP-Cys.

Figure 1: The biotransformation of CDNB to NAc-DNP-Cys. This pathway highlights the sequential enzymatic cleavage required to form the final urinary metabolite.

Part 2: Synthesis Protocol (Self-Validating)

Commercially available NAc-DNP-Cys can be expensive or unstable upon long-term storage. The following protocol allows for the rapid, high-yield synthesis of the standard using common reagents. This method relies on Nucleophilic Aromatic Substitution (

Reagents Required[2][3][4][5][6]

-

Substrate: 1-Chloro-2,4-dinitrobenzene (CDNB)

-

Base: Sodium Bicarbonate (

) -

Solvent: Ethanol (EtOH) and HPLC-grade Water

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of N-Acetyl-L-Cysteine in 20 mL of water containing 22 mmol of

. The slight excess of base ensures the thiol is deprotonated (thiolate form), which is the active nucleophile. -

Reaction: Dissolve 10 mmol of CDNB in 10 mL of warm Ethanol. Add this dropwise to the aqueous NAC solution while stirring vigorously at room temperature.

-

Observation: The solution will turn a deep yellow/orange immediately, indicating the formation of the Meisenheimer complex and subsequent substitution.

-

-

Incubation: Stir for 2 hours in the dark.

-

Critical Control: Dinitrophenyl derivatives are light-sensitive. Wrap the flask in aluminum foil to prevent photodegradation.

-

-

Acidification: Acidify the solution to pH ~2.0 using 1M HCl. This protonates the carboxylic acid of the product, reducing its solubility in water and inducing precipitation.

-

Purification: Filter the yellow precipitate. Recrystallize from minimal hot Ethanol/Water (50:50).

-

Validation:

-

Melting Point: Expect ~180–182°C.

-

UV-Vis:

at ~340 nm (characteristic of S-DNP bond).

-

Part 3: Analytical Quantification (LC-MS/MS)

For pharmacokinetic or toxicological studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation: Urine/Plasma

Direct injection of urine is discouraged due to high salt content and ion suppression.

-

Acidification: Adjust sample pH to < 2 with Formic Acid. This stabilizes the thioether bond and ensures retention on Reverse Phase media.

-

Solid Phase Extraction (SPE): Use a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.

-

Wash: 5% Methanol in water.

-

Elute: 100% Methanol.

-

-

Reconstitution: Evaporate solvent and reconstitute in Mobile Phase A.

Mass Spectrometry Parameters

The molecule ionizes efficiently in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid and the electron-withdrawing nitro groups.

Table 1: MRM Transitions for NAc-DNP-Cys

| Parameter | Value | Rationale |

| Precursor Ion (Q1) | 328.0 | |

| Quantifier Ion (Q3) | 182.0 | Cleavage of the C-S bond yields the dinitrophenolate anion. |

| Qualifier Ion (Q3) | 198.0 | Alternative fragmentation retaining the sulfur (Dinitro-thiophenolate). |

| Cone Voltage | 25-35 V | Optimized to prevent in-source fragmentation. |

| Collision Energy | 18-22 eV | Sufficient to break the thioether bond without destroying the ring. |

LC Gradient Strategy

-

Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

-

Gradient: Start at 5% B. Ramp to 90% B over 8 minutes. The DNP group makes the molecule moderately hydrophobic, eluting typically around 40-50% B.

Part 4: Experimental Workflow Visualization

The following diagram summarizes the complete workflow from biological sampling to data acquisition.

Figure 2: Analytical workflow for the quantification of NAc-DNP-Cys in biological matrices.

References

-

Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases: the first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130-7139.

- Hinchman, C. A., & Ballatori, N. (1990). Glutathione S-conjugate transport in hepatocytes and kidney proximal tubules. Pharmacological Reviews, 42(1), 65-102.

-

Commandeur, J. N., Stijntjes, G. J., & Vermeulen, N. P. (1995). Enzymes and transport systems involved in the formation and disposition of glutathione S-conjugates. Pharmacological Reviews, 47(4), 271-330.

-

PubChem Compound Summary. (2024). N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine. National Center for Biotechnology Information.

- Cooper, A. J. L., & Hanigan, M. H. (2018). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology, 363–406.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 3. LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Enduring Utility of DNP-Labeled Amino Acids: From Foundational Sequencing to Modern Drug Discovery

Abstract: The 2,4-dinitrophenyl (DNP) group, a deceptively simple chemical moiety, has played a pivotal and enduring role in the advancement of biochemical and immunological research. Initially immortalized through Frederick Sanger's Nobel Prize-winning work on protein sequencing, the utility of DNP-labeled amino acids has evolved far beyond this foundational application. This technical guide provides an in-depth exploration of the core principles and diverse applications of DNP-amino acids for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry of DNP labeling, provide detailed, field-tested protocols for its key applications, and explore its modern-day relevance in high-throughput screening and immunological studies. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.

The DNP Moiety: A Chemist's Versatile Tool

The 2,4-dinitrophenyl group is an electron-withdrawing aromatic system that imparts unique and useful characteristics to the molecules it labels. Its utility stems from several key features:

-

Chromophoric Nature: DNP-amino acids are intensely yellow, a property that allows for their easy colorimetric detection and quantification. This was a critical feature for their separation and identification in the early days of chromatography.

-

Chemical Stability: The bond formed between the DNP group and an amino group is stable to acid hydrolysis, a crucial requirement for Sanger's protein sequencing method, which involves breaking down the entire polypeptide chain to identify the labeled N-terminal residue.[1]

-

Haptenic Properties: The DNP group is a classic example of a hapten—a small molecule that can elicit a strong immune response when attached to a larger carrier molecule like a protein.[2] This property has made DNP-conjugates invaluable tools in immunology for studying antibody responses and developing immunoassays.

-

Fluorescence Quenching: The DNP group is an excellent non-fluorescent acceptor (quencher) for a variety of fluorophores. This property is exploited in modern drug discovery through Fluorescence Resonance Energy Transfer (FRET) assays to monitor enzyme activity.

Physicochemical Properties of 2,4-Dinitrophenol (DNP)

The properties of the parent compound are foundational to its utility as a labeling reagent.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₅ | PubChem[3] |

| Molar Mass | 184.11 g/mol | PubChem[3] |

| Appearance | Solid yellow crystals | PubChem[3] |

| Melting Point | 112–114 °C | PubChem[3] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether | PubChem[3] |

| pKa | 4.09 (at 25 °C) | PubChem[3] |

Foundational Application: N-Terminal Protein Sequencing (Sanger's Method)

The first and most famous application of DNP-amino acids was in the determination of the primary structure of proteins. Frederick Sanger's pioneering work on insulin sequencing, which earned him the Nobel Prize in Chemistry in 1958, relied on the use of 1-fluoro-2,4-dinitrobenzene (FDNB), now commonly known as Sanger's reagent.[1]

The core principle involves labeling the free amino group of the N-terminal amino acid of a polypeptide chain.[4] Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the constituent amino acids. Because the DNP-N-terminus bond is resistant to this hydrolysis, the N-terminal amino acid remains labeled and can be identified, typically by chromatography.

Workflow for Sanger's N-Terminal Sequencing

The logical flow of the Sanger method is a classic example of chemical protein analysis.

Caption: Workflow of N-terminal amino acid identification using Sanger's method.

Experimental Protocol: N-Terminal Identification

This protocol outlines the essential steps for identifying the N-terminal amino acid of a small protein or peptide.

Materials:

-

Purified peptide or protein sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 5% in ethanol)

-

Sodium bicarbonate buffer (e.g., 1 M, pH ~8.5)

-

Ethanol

-

Diethyl ether

-

6 N Hydrochloric acid (HCl)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Chromatography tank

-

TLC solvent system (e.g., Chloroform:Methanol:Acetic Acid)

-

DNP-amino acid standards

Procedure:

-

Labeling the Peptide (Dinitrophenylation):

-

Dissolve the protein/peptide sample (approx. 1-2 mg) in 1 mL of sodium bicarbonate buffer in a small reaction vial. The alkaline pH is crucial as it ensures the N-terminal α-amino group is deprotonated, making it a potent nucleophile ready to attack the FDNB.

-

Add 2 mL of the FDNB solution to the vial.

-

Incubate the mixture at room temperature for approximately 2 hours with gentle agitation. The reaction results in the formation of a yellow-colored DNP-peptide.

-

Evaporate the ethanol and excess reagent under a stream of nitrogen or by gentle warming. Wash the resulting DNP-peptide precipitate with water, ethanol, and finally ether to remove unreacted reagents, then air-dry.[1]

-

-

Acid Hydrolysis:

-

Transfer the dried DNP-peptide to a hydrolysis tube.

-

Add 1 mL of 6 N HCl.

-

Seal the tube under vacuum or flush with nitrogen to prevent oxidation of sensitive amino acids.

-

Heat the tube at 110°C for 18-24 hours. This harsh condition cleaves all peptide bonds, liberating the free amino acids from the chain, while the stable DNP-N-terminal bond remains intact.[5]

-

-

Extraction of the DNP-Amino Acid:

-

After hydrolysis, cool the tube and evaporate the HCl under vacuum.

-

Add 1 mL of water to the residue, followed by 2 mL of diethyl ether.

-

Mix vigorously. The yellow DNP-amino acid, being more hydrophobic than the free amino acids, will partition into the ether layer. The un-derivatized amino acids will remain in the aqueous layer.

-

Carefully collect the ether layer and transfer it to a clean tube. Repeat the extraction twice more to ensure complete recovery.

-

Evaporate the pooled ether extracts to dryness.

-

-

Chromatographic Identification:

-

Dissolve the dried DNP-amino acid residue in a small volume of a suitable solvent like acetone or ethanol.

-

Spot the sample onto a silica TLC plate alongside a mixture of known DNP-amino acid standards.

-

Develop the chromatogram in a tank saturated with the chosen solvent system.

-

After development, the yellow spot from the sample can be identified by comparing its migration distance (Rf value) to that of the standards. For more precise quantification, HPLC can be used.[6][7]

-

Immunological Applications: The DNP Hapten Model

In immunology, the DNP group is a workhorse for studying the principles of antibody production and B-cell activation. By itself, DNP is too small to be recognized by the immune system. However, when covalently coupled to a large carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)), the resulting DNP-protein conjugate is highly immunogenic.[2]

This DNP-hapten carrier system is used to:

-

Generate high-titer anti-DNP antibodies for research and diagnostic use.

-

Study the mechanisms of immune tolerance and hypersensitivity.[8][9]

-

Develop sensitive immunoassays, such as ELISA, where DNP-labeled reagents can be used for detection.[10]

The Hapten-Carrier Principle

The DNP-carrier conjugate engages the immune system to produce antibodies specifically targeted against the DNP hapten.

Caption: The DNP hapten-carrier principle for inducing an immune response.

Experimental Protocol: Hapten-Specific ELISA

This protocol provides a framework for a competitive ELISA to detect free DNP in a sample.

Materials:

-

96-well ELISA plates

-

DNP-BSA conjugate (for coating)

-

Carbonate-bicarbonate coating buffer (pH 9.6)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (PBS with 0.05% Tween-20, PBST)

-

Monoclonal anti-DNP antibody

-

Sample containing unknown amount of DNP and DNP standards

-

Enzyme-conjugated secondary antibody (e.g., HRP-anti-mouse IgG)

-

TMB substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating:

-

Dilute DNP-BSA to 1-10 µg/mL in coating buffer.

-

Add 100 µL to each well of the ELISA plate.

-

Incubate overnight at 4°C. The DNP-BSA passively adsorbs to the polystyrene surface.

-

-

Blocking:

-

Wash the plate 3 times with wash buffer to remove unbound DNP-BSA.

-

Add 200 µL of blocking buffer to each well to cover any remaining non-specific binding sites on the plastic.

-

Incubate for 1-2 hours at room temperature.

-

-

Competitive Binding:

-

Wash the plate 3 times with wash buffer.

-

In separate tubes, pre-incubate a fixed, limiting concentration of the anti-DNP antibody with varying concentrations of your DNP standards or unknown samples for 30 minutes.

-

Add 100 µL of these mixtures to the corresponding wells of the DNP-BSA coated plate.

-

Incubate for 1-2 hours at room temperature. During this step, the free DNP in the sample competes with the plate-bound DNP-BSA for binding to the anti-DNP antibody. Higher concentrations of free DNP will result in less antibody binding to the plate.

-

-

Detection:

-

Wash the plate 5 times with wash buffer to remove unbound antibodies.

-

Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. This antibody will bind to the primary anti-DNP antibody that is captured on the plate.

-

Incubate for 1 hour at room temperature.

-

-

Signal Development:

-

Wash the plate 5 times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution. The color will change from blue to yellow.

-

Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of free DNP in the sample.

-

Modern Applications in Drug Discovery: FRET-Based Enzyme Assays

The ability of the DNP group to efficiently quench fluorescence has made it a cornerstone of modern high-throughput screening (HTS) for enzyme inhibitors. In a typical FRET-based assay, a peptide substrate is synthesized to contain a fluorescent donor group on one side of the enzyme cleavage site and a DNP quencher on the other.

In the intact peptide, the donor and quencher are in close proximity. When the donor is excited, its energy is transferred non-radiatively to the DNP quencher, and no fluorescence is emitted. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, disrupting FRET. The excited donor now emits fluorescence, and the rate of fluorescence increase is directly proportional to the enzyme's activity.

Mechanism of a DNP-Quenched FRET Assay

This diagram illustrates the "off/on" signaling mechanism of a FRET-based protease assay.

Caption: FRET-based enzyme assay using a DNP-quenched peptide substrate.

Common Fluorophore/DNP Quencher Pairs

The choice of fluorophore depends on the specific instrumentation and assay conditions. The DNP group is a versatile quencher for many common donors.

| Donor Fluorophore | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) |

| Mca (7-Methoxycoumarin-4-acetyl) | ~325 | ~393 |

| Abz (ortho-Aminobenzoic acid) | ~320 | ~420 |

| Nma (2-(N-methylamino)benzoyl) | ~340 | ~440 |

| EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | ~335 | ~493 |

Experimental Protocol: Protease Activity Assay Using a DNP-FRET Substrate

This protocol provides a general method for measuring protease activity in a 96-well plate format, suitable for HTS.

Materials:

-

DNP-quenched FRET peptide substrate (e.g., Abz-peptide-Lys(Dnp))

-

DMSO (for dissolving substrate)

-

Assay buffer (specific to the enzyme of interest, e.g., HEPES or Tris-based)

-

Purified enzyme solution

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well black microplate (for fluorescence)

-

Fluorescence plate reader with appropriate Ex/Em filters

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

In a 96-well black plate, add the components in the following order:

-

Assay Buffer

-

Test compound or DMSO (for control wells)

-

Enzyme solution (add to all wells except for a "no enzyme" control)

-

-

Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow inhibitors to bind.

-

-

Initiating the Reaction:

-

Prepare a working dilution of the FRET substrate in assay buffer. The final concentration should typically be at or below the Michaelis-Menten constant (Km) for the enzyme.

-

Initiate the reaction by adding the diluted substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm for an Abz/Dnp pair).[4]

-

Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes). The rate of increase in fluorescence (slope of the linear portion of the curve) corresponds to the rate of the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each well from the slope of the fluorescence versus time plot.

-

Determine the percent inhibition for each test compound by comparing its reaction velocity to the uninhibited (DMSO only) control:

-

% Inhibition = (1 - (v_inhibitor / v_control)) * 100

-

-

Plot % Inhibition versus compound concentration to determine the IC₅₀ value for potent inhibitors.

-

Conclusion and Future Perspectives

From its historic role in deciphering the first protein sequence to its current position as a key tool in high-throughput drug screening, the 2,4-dinitrophenyl group demonstrates remarkable and sustained utility in the life sciences. Its robust chemistry, coupled with its unique chromophoric, haptenic, and fluorescence-quenching properties, ensures its continued relevance. The protocols and principles outlined in this guide provide a framework for both foundational and advanced applications. As researchers continue to develop more sensitive detection methods and novel assay formats, the simple DNP label, attached to an ever-expanding array of amino acids and peptides, will undoubtedly continue to facilitate new discoveries in biology, medicine, and drug development.

References

-

Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. (n.d.). Creative Biolabs. [Link]

-

Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. (1988). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

DNFB-Sanger's reagent for detection of free amino acids. (2019). G-Biosciences. [Link]

-

A modified ELISA technique for anti-hapten antibodies. (1982). Journal of Immunological Methods. [Link]

-

Induction of immunity and tolerance in vitro by hapten protein conjugates. (1971). The Journal of Experimental Medicine. [Link]

-

Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). (2016). Stack Exchange. [Link]

-

Synthesis of 2,4-dinitrophenol. (2011). Russian Journal of General Chemistry. [Link]

-

Use of Isotopically Labeled Compounds in Drug Discovery. (2014). In Burger's Medicinal Chemistry and Drug Discovery. [Link]

-

Peptide Bond Synthesis by a Mechanism Involving an Enzymatic Reaction and a Subsequent Chemical Reaction. (2015). The Journal of Biological Chemistry. [Link]

-

Analysis of Amino Acids by HPLC. (2010). Agilent Technologies. [Link]

-

Near real-time biosensor-based detection of 2,4-dinitrophenol. (2002). Journal of Immunological Methods. [Link]

-

The immunogenicity of dinitrophenyl amino acids. (1969). Immunology. [Link]

-

New Developments in Enzymatic Peptide Synthesis. (1993). Trends in Biotechnology. [Link]

-

2,4-Dinitrophenylhydrazine. (n.d.). Wikipedia. [Link]

-

2,4-Dinitrophenol. (n.d.). PubChem. [Link]

-

The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers... (2004). Amino Acids. [Link]

-

Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line. (1988). Cellular Immunology. [Link]

-

Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. (2019). SYnAbs. [Link]

-

Hapten-Specific Tolerance: Depressed Humoral and Normal Cellular Immune Responses. (1973). The Journal of Immunology. [Link]

-

Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. (2021). ACS Medicinal Chemistry Letters. [Link]

-

Preparation of Deuterium Labeled Compounds... (2022). Molecules. [Link]

-

Determination of amino acids as 2,4-dinitrophenyl derivatives. Serine and lysine. (1954). The Journal of Biological Chemistry. [Link]

-

Hapten-Specific Cellular Immune Responses... (2023). International Journal of Molecular Sciences. [Link]

-

CD spectral study of Dnp derivatives of amino acids and peptides for their configurational and conformational analysis. (2005). Biopolymers. [Link]

-

Applications of DNP and Its Monoclonal Antibodies. (2019). SYnAbs. [Link]

-

Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. (2011). Russian Journal of Applied Chemistry. [Link]

-

HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. (1998). Amino Acids. [Link]

-

Recent Advances in Chemoenzymatic Peptide Syntheses. (2017). International Journal of Molecular Sciences. [Link]

-

Application Guides / ELISA Protocol. (n.d.). 2BScientific. [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. synabs.be [synabs.be]

- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. listlabs.com [listlabs.com]

- 5. DNP for The Structural Study of Small Organic Molecules: Pharmaceutical Applications | Bruker [bruker.com]

- 6. researchgate.net [researchgate.net]

- 7. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A modified ELISA technique for anti-hapten antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Application of NAc-DNP-Cys

N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine: A Reference Standard for Xenobiotic Metabolism

Executive Summary

N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys) is the final urinary metabolite (mercapturic acid) of 2,4-Dinitrochlorobenzene (DNCB) and related dinitrophenyl electrophiles. It serves as a critical reference standard in toxicology and immunology for mapping the Mercapturic Acid Pathway .

While less volatile than its parent compound (DNCB), NAc-DNP-Cys retains the nitro-aromatic moiety, necessitating strict adherence to safety protocols regarding skin sensitization and potential oxidative uncoupling. This guide synthesizes physicochemical data with field-proven handling strategies to ensure researcher safety and data integrity.

Part 1: Physicochemical Profile & Hazard Identification

NAc-DNP-Cys is a yellow crystalline solid. Its chromophore (the dinitrophenyl group) makes it a potent dye, but also a marker for contamination.

Table 1: Physicochemical Properties

| Property | Data | Relevance to Handling |

| Chemical Name | N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine | Official IUPAC designation |

| Molecular Formula | C₁₁H₁₁N₃O₇S | Stoichiometry for stock prep |

| Molecular Weight | ~329.29 g/mol | Calculation of molar concentrations |

| Appearance | Yellow crystalline powder | Visual identification of spills |

| Solubility | DMSO, Methanol, alkaline H₂O | Hydrophobic moiety limits aqueous solubility at neutral pH |

| Stability | Light Sensitive; Hygroscopic | Store in amber vials; desiccate |

| pKa | ~3.5 (Carboxyl) | Ionized at physiological pH |

Hazard Classification (GHS Framework)

While specific SDS data for the conjugate is rare compared to DNCB, the following hazards are intrinsic to the Dinitrophenyl (DNP) class:

-

Skin Sensitization (Category 1): Potential to induce allergic contact dermatitis upon repeated exposure.

-

Acute Toxicity (Oral/Dermal): The DNP group can act as a mitochondrial uncoupler, though the cysteine conjugation mitigates this compared to free 2,4-DNP.

-

Serious Eye Damage/Irritation: Acidic nature and aromatic rings cause irritation.

Part 2: The Biological Context (Mechanism)[1]

To understand the handling requirements, one must understand the molecule's origin. NAc-DNP-Cys is the end-product of the body's Phase II detoxification system. It is formed when Glutathione S-Transferase (GST) conjugates glutathione to an electrophile (like DNCB), followed by enzymatic degradation in the kidney.

Why this matters for safety: Researchers often handle NAc-DNP-Cys to validate urinary assays. Understanding that this molecule is an excretion product implies it is water-soluble enough for renal clearance but hydrophobic enough to require organic solvents for initial stock preparation.

Figure 1: The Mercapturic Acid Pathway

This diagram illustrates the metabolic cascade generating NAc-DNP-Cys, highlighting the enzymatic steps that researchers simulate in vitro.

Caption: The metabolic conversion of DNCB to NAc-DNP-Cys via Glutathione conjugation and renal processing.

Part 3: Storage & Stability Protocols

The integrity of NAc-DNP-Cys is compromised by two main factors: Photolysis (due to the nitro groups) and Hydrolysis .

-

Lyophilized Solid:

-

Store at -20°C .

-

Container: Amber glass vial with a PTFE-lined cap.

-

Desiccation: Essential. Moisture can catalyze slow hydrolysis of the thioether bond.

-

-

Solubilized Stock (e.g., in DMSO):

-

Stable for 3 months at -80°C .

-

Aliquot immediately: Avoid freeze-thaw cycles. The nitro-aromatic ring can generate free radicals upon repeated energetic shifts, degrading the cysteine moiety.

-

Part 4: Handling & PPE Guidelines

Core Directive: Treat NAc-DNP-Cys as a potent sensitizer and a permanent staining agent.

Personal Protective Equipment (PPE)

-

Respiratory: N95 or P100 respirator if handling dry powder outside a fume hood (not recommended).

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Latex or Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 5 mil).

-

Rationale: Nitro-aromatics have high skin permeability. The yellow stain is a visual indicator of PPE failure.

-

-

Ocular: Chemical splash goggles. Standard safety glasses are insufficient for powder handling.

Solubilization Protocol (Self-Validating)

This protocol ensures complete dissolution without degrading the compound.

-

Calculate: Determine the molarity required. (e.g., 10 mM stock).

-

Solvent Choice: Use DMSO (Dimethyl sulfoxide) or DMF . Do not attempt to dissolve directly in PBS or water; it will precipitate.

-

Stepwise Addition:

-

Add 100% DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Validation Check: Hold vial against a light source. The solution should be a clear, bright yellow. Any turbidity indicates incomplete solubilization.

-

-

Aqueous Dilution:

-

Dilute the DMSO stock into the aqueous buffer (e.g., cell culture media) slowly while stirring.

-

Keep final DMSO concentration < 0.5% to avoid solvent toxicity in biological assays.

-

Part 5: Emergency Procedures & Waste Management

Spills of NAc-DNP-Cys present a unique challenge: the staining is persistent and indicates contamination.

Figure 2: Spill Response Decision Matrix

A logical workflow for managing spills to prevent sensitization and area contamination.

Caption: Workflow for containing and neutralizing NAc-DNP-Cys spills.

Decontamination Note: If skin contact occurs, wash immediately with polyethylene glycol (PEG 400) followed by soap and water. PEG is more effective than water alone at solubilizing the lipophilic DNP group from the skin.

References

-

PubChem. (n.d.).[1][2] N-acetyl-(2,4-dinitrophenyl)-l-cysteine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Hanna, P. E., & Anders, M. W. (2019).[3] The mercapturic acid pathway. Critical Reviews in Toxicology. Retrieved from [Link]

-

Boyland, E., & Chasseaud, L. F. (1969).[3] The Role of Glutathione and Glutathione S-Transferases in Mercapturic Acid Biosynthesis. Advances in Enzymology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-Acetyl-S-dinitrophenyl-L-cysteine (NAc-DNP-Cys) in Buffered Solutions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-acetyl-S-dinitrophenyl-L-cysteine (NAc-DNP-Cys) is a compound of significant interest in various biochemical and pharmaceutical research areas, primarily as a derivative of N-acetylcysteine (NAC) that allows for spectrophotometric detection and quantification. The covalent attachment of the 2,4-dinitrophenyl (DNP) group to the thiol of cysteine dramatically alters the physicochemical properties of the parent molecule, NAC. This guide provides a comprehensive technical overview of the critical parameters governing the solubility and stability of NAc-DNP-Cys in commonly used buffer systems. By synthesizing available data on analogous compounds and applying fundamental principles of organic and analytical chemistry, this document offers practical insights and detailed protocols to aid researchers in the effective preparation, handling, and analysis of NAc-DNP-Cys solutions.

Introduction: The Significance of NAc-DNP-Cys in Research

N-acetylcysteine (NAC) is a well-established antioxidant and a precursor to L-cysteine and glutathione, playing a crucial role in cellular detoxification and redox signaling pathways.[1][2] The derivatization of NAC to NAc-DNP-Cys serves a key analytical purpose: the introduction of the DNP chromophore, which absorbs light in the visible range, facilitates its detection and quantification using spectrophotometric methods. This is particularly valuable in studies where tracking the fate of NAC or related thiol-containing molecules is essential.

However, the addition of the bulky and hydrophobic DNP group fundamentally changes the molecule's behavior in aqueous environments. Understanding the solubility and stability of NAc-DNP-Cys is paramount for generating reliable and reproducible experimental data. This guide will delve into the key factors influencing these properties and provide actionable strategies for working with this important investigational compound.

Molecular Characteristics and Physicochemical Properties

A thorough understanding of the molecular properties of NAc-DNP-Cys is the foundation for predicting its behavior in solution.

Table 1: Physicochemical Properties of N-acetyl-(2,4-dinitrophenyl)-l-cysteine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₇S | PubChem |

| Molecular Weight | 329.29 g/mol | PubChem |

| Calculated XLogP3-AA | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Structure | See Figure 1 | - |

Note: The XLogP3-AA value suggests a moderate lipophilicity, which is significantly higher than that of the parent molecule, NAC.

Figure 1: Chemical Structure of N-acetyl-S-dinitrophenyl-L-cysteine

Caption: Chemical structure of NAc-DNP-Cys.

Solubility of NAc-DNP-Cys in Buffers

The solubility of NAc-DNP-Cys is influenced by several factors, including pH, buffer composition, temperature, and the presence of co-solvents.

Impact of pH

The carboxylic acid moiety of the cysteine backbone is the primary ionizable group influencing the aqueous solubility of NAc-DNP-Cys.

-

At low pH (acidic conditions): The carboxyl group is protonated (-COOH), rendering the molecule less polar and thus less soluble in aqueous buffers.

-

At neutral to high pH (alkaline conditions): The carboxyl group is deprotonated (-COO⁻), increasing the molecule's polarity and enhancing its solubility in aqueous solutions.

Therefore, for preparing stock solutions in aqueous buffers, a pH at or above neutral is generally recommended.

Buffer Selection

Commonly used biological buffers such as phosphate-buffered saline (PBS), Tris-HCl, and HEPES are generally compatible with NAc-DNP-Cys. However, the ionic strength of the buffer can influence solubility, with higher ionic strengths potentially leading to "salting out" and reduced solubility. It is advisable to start with standard buffer concentrations (e.g., 10-50 mM) and adjust as needed.

Use of Co-solvents

Due to the hydrophobic nature of the DNP group, aqueous solubility can be limited. The use of organic co-solvents is a common strategy to overcome this.

-

Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent that is an excellent choice for preparing concentrated stock solutions of NAc-DNP-Cys.

-

Ethanol: Another suitable organic solvent for dissolving NAc-DNP-Cys.

-

Dimethylformamide (DMF): Can also be used, but care should be taken due to its potential reactivity.

Workflow for Preparing NAc-DNP-Cys Solutions

Caption: Recommended workflow for preparing NAc-DNP-Cys solutions.

Stability of NAc-DNP-Cys in Buffers

The stability of NAc-DNP-Cys in solution is critical for obtaining accurate experimental results. Degradation can occur through several pathways, influenced by factors such as pH, temperature, and light exposure.

pH-Dependent Stability

The thioether linkage in NAc-DNP-Cys is generally stable. However, extreme pH conditions can promote degradation.

-

Strongly acidic conditions: Can lead to hydrolysis of the N-acetyl group.

-

Strongly alkaline conditions: May promote the elimination of the dinitrophenyl group.

For optimal stability, maintaining the pH of the working solution within a range of 6.0 to 8.0 is recommended.

Oxidative Stability

Unlike its precursor, NAC, which is prone to oxidation to form the disulfide dimer N,N'-diacetyl-L-cystine, the thioether linkage in NAc-DNP-Cys is not susceptible to oxidation under typical experimental conditions.[3][4] This is a key advantage when studying processes where the redox state of a thiol is important.

Photostability

Dinitrophenyl compounds are known to be susceptible to photodegradation.[5][6] Exposure to ultraviolet (UV) or even ambient light for prolonged periods can lead to the degradation of NAc-DNP-Cys.

Best Practices for Ensuring Stability:

-

Storage of Stock Solutions: Concentrated stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Protection from Light: All solutions containing NAc-DNP-Cys should be protected from light by using amber vials or by wrapping containers in aluminum foil.

-

Preparation of Working Solutions: Working solutions in aqueous buffers should be prepared fresh daily from the frozen stock.

-

Temperature: Experiments should be conducted at controlled temperatures, and prolonged incubation at elevated temperatures should be avoided unless it is a specific experimental parameter being investigated.

Potential Degradation Pathways

Caption: Potential degradation pathways for NAc-DNP-Cys.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh 3.29 mg of NAc-DNP-Cys powder.

-

Dissolution: Transfer the powder to a 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous DMSO.

-

Mixing: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.

-

Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes and store at -20°C or -80°C.

Protocol for Preparation of a 100 µM Working Solution in PBS (pH 7.4)

-

Thawing: Thaw a frozen aliquot of the 10 mM NAc-DNP-Cys stock solution in DMSO at room temperature.

-

Dilution: In a 15 mL conical tube, add 9.9 mL of sterile PBS (pH 7.4).

-

Addition of Stock: Add 100 µL of the 10 mM stock solution to the PBS.

-

Mixing: Gently vortex the solution to ensure homogeneity.

-

Use: Use the freshly prepared working solution immediately. Protect from light during the experiment.

Conclusion

The successful use of N-acetyl-S-dinitrophenyl-L-cysteine in research hinges on a clear understanding of its solubility and stability characteristics. While direct experimental data for this specific compound is limited, by applying principles from its constituent moieties—N-acetylcysteine and the dinitrophenyl group—we can establish robust protocols for its handling. The key takeaways for researchers are to consider the pH-dependent solubility, utilize organic co-solvents for stock solutions, maintain a near-neutral pH for working solutions, and diligently protect all solutions from light. By adhering to these guidelines, scientists can ensure the integrity of their NAc-DNP-Cys solutions, leading to more accurate and reproducible experimental outcomes.

References

-

SIELC Technologies. (n.d.). Determination N-Acetyl-L-Cysteine on Primesep SB Column. Retrieved from [Link]

-

BioInsights. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

-

MDPI. (2021, October 13). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Retrieved from [Link]

-

Semantic Scholar. (2020, April 9). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

-

International Journal of Pharmaceutical Erudition. (2018, August 15). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Retrieved from [Link]

-

Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Retrieved from [Link]

-

Royal Society of Chemistry. (2017, February 16). Synthesis, structural studies and stability of model cysteine containing DNA–protein cross-links. Retrieved from [Link]

-

PubMed. (2008, June 15). Low-temperature plasma-induced degradation of aqueous 2,4-dinitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Retrieved from [Link]

-

PubChem. (n.d.). N-acetyl-(2,4-dinitrophenyl)-l-cysteine. Retrieved from [Link]

-

PubMed Central. (2014, September 8). Synthesis of N-acetyl-L-cysteine-capped ZnCdSe quantum dots via hydrothermal method and their characterization. Retrieved from [Link]

-

PubMed Central. (n.d.). Disorder and cysteines in proteins: A design for orchestration of conformational see-saw and modulatory functions. Retrieved from [Link]

-

Taylor & Francis Online. (2020, February 27). Degradation of 2,4-Dinitrophenol using persulfate activated by Cu2+ in photocatalytic system (UV/SPS/Cu2+) from aqueous solution: optimisation and operational parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. Retrieved from [Link]

-

ACS Publications. (n.d.). Preparation and Properties of 2,4-Dinitrophenyl-L-amino Acids. Retrieved from [Link]

-

PLOS One. (2015, October 7). Molecular Characterization and Expression Profiling of NAC Transcription Factors in Brachypodium distachyon L. Retrieved from [Link]

-

ResearchGate. (n.d.). Plasma-Degradation of Dinitrophenols and Interpretation by the Molecular Orbital Theory. Retrieved from [Link]

-

PubMed Central. (2022, November 7). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Retrieved from [Link]

-

PNAS. (2016, May 9). Enhancing protein stability with extended disulfide bonds. Retrieved from [Link]

-

StackExchange. (2016, February 16). Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). Retrieved from [Link]

-

University of Bristol. (n.d.). How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Retrieved from [Link]

-

PubMed Central. (n.d.). Characterizing N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA) Binding for Lead Poisoning Treatment. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of L-Cysteine, N-acetyl- (CAS 616-91-1). Retrieved from [Link]

-

Copernicus Publications. (n.d.). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Retrieved from [Link]

-

PubMed Central. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Retrieved from [Link]

Sources

- 1. ajpp.in [ajpp.in]

- 2. s10901.pcdn.co [s10901.pcdn.co]

- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 4. semanticscholar.org [semanticscholar.org]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. par.nsf.gov [par.nsf.gov]

Methodological & Application

How to use NAc-DNP-Cys for protein labeling

Application Note: Site-Specific DNP Labeling of Protein Cysteines Subtitle: Protocols for S-DNP Synthesis and Quantification using NAc-DNP-Cys Standards

Executive Summary

This guide details the methodology for labeling protein cysteine residues with 2,4-dinitrophenyl (DNP) groups and using N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys) as a critical reference standard.

While "NAc-DNP-Cys" is often mistaken for a labeling reagent, it is chemically non-reactive toward proteins. It is, in fact, the structural model of a DNP-labeled cysteine residue. To achieve the "NAc-DNP-Cys" moiety on a target protein, one must use 1-Fluoro-2,4-dinitrobenzene (FDNB) under controlled pH conditions. Alternatively, DNP-Maleimide can be used for higher specificity, though it generates a succinimidyl-thioether linkage rather than the direct aryl-thioether found in NAc-DNP-Cys.

This protocol focuses on the FDNB-mediated generation of S-DNP-Cys sites and the use of the NAc-DNP-Cys standard for precise spectrophotometric quantification (Degree of Labeling).

Scientific Mechanism & Logic

The Chemistry of S-Dinitrophenylation

The labeling reaction relies on Nucleophilic Aromatic Substitution (

-

Selectivity Challenge: FDNB reacts with both amines (Lysine N-termini) and thiols (Cysteine).

-

The Solution (pH Control):

-

Lysine (

): At pH 5.5–6.0, lysine -

Cysteine (

): While largely protonated at pH 6.0, the small fraction of thiolate (

-

The Role of NAc-DNP-Cys

NAc-DNP-Cys serves as the extinction coefficient standard . Because the electronic environment of the DNP group changes depending on whether it is attached to a sulfur (S-DNP) or a nitrogen (N-DNP), the absorption maxima differ:

-

N-DNP-Lys:

[1] -

S-DNP-Cys:

(The "Blue Shift")

By synthesizing or purchasing NAc-DNP-Cys, researchers can validate the site-specificity of their labeling by confirming the

Visualization: Reaction Pathways

Figure 1: Workflow for generating S-DNP-Cys moieties using FDNB, highlighting the critical pH control required to prevent off-target Lysine labeling.

Experimental Protocols

Protocol A: Preparation of NAc-DNP-Cys Standard

Use this protocol if commercial NAc-DNP-Cys is unavailable. This compound is used to generate the standard curve.

Reagents:

-

N-Acetyl-L-Cysteine (NAC)[2]

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium Bicarbonate (

)[1] -

Ethanol[1]

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of Sodium Bicarbonate in 10 mL of water. Add 200 mg of N-Acetyl-L-Cysteine.

-

Reaction: Dissolve 250 mg of FDNB in 5 mL of Ethanol. Add this dropwise to the aqueous NAC solution while stirring.

-

Incubation: Stir at room temperature for 2 hours. The solution will turn bright yellow.

-

Acidification: Carefully acidify to pH 2.0 using 1M HCl. The product (NAc-DNP-Cys) will precipitate or can be extracted into ethyl acetate.

-

Characterization: Dissolve a small aliquot in phosphate buffer (pH 7.0) and measure absorbance. Confirm

is approximately 330–340 nm .

Protocol B: Site-Specific S-DNP Labeling of Protein

Reagents:

-

Target Protein (1–5 mg/mL) in PBS.

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - preferred over DTT as it does not contain thiols that compete for FDNB.

-

Labeling Buffer: 100 mM MES or Citrate Buffer, pH 6.0 .

-

FDNB Stock: 100 mM in Ethanol (Freshly prepared).

Step-by-Step:

-

Reduction: Incubate protein with 10-fold molar excess of TCEP for 30 minutes at Room Temperature (RT) to ensure cysteines are reduced.

-

Buffer Exchange: Buffer exchange into pH 6.0 MES buffer using a desalting column (e.g., Zeba Spin or PD-10). Crucial: Do not skip. Higher pH will label Lysines.

-

Labeling Reaction:

-

Add FDNB stock to the protein solution to achieve a 20-fold molar excess over total thiols.

-

Note: Keep ethanol concentration <5% to prevent protein precipitation.

-

-

Incubation: Incubate for 1 hour at RT in the dark.

-

Quenching: Add excess

-mercaptoethanol or free NAC to quench unreacted FDNB. -

Purification: Remove excess reagents via dialysis or Size Exclusion Chromatography (SEC) into PBS, pH 7.4.

Data Analysis & Quantification

To determine the Degree of Labeling (DOL), use the extinction coefficients derived from the NAc-DNP-Cys standard.

Key Optical Constants:

| Species |

Calculation of DOL:

-

CF (Correction Factor): The absorbance of DNP at 280 nm relative to 330 nm. Determine this using your NAc-DNP-Cys standard (typically ~0.25).

-

DOL:

Self-Validation Check (The "Spectral Shift" Test)

After labeling, scan the absorbance from 250 nm to 450 nm.

-

Pass: Peak absorbance is near 330 nm .[1] (Indicates successful S-DNP labeling).

-

Fail: Peak absorbance is near 360 nm . (Indicates Lysine contamination; pH was likely too high).

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Peak at 360 nm (Yellow/Orange) | Non-specific Lysine labeling. | Lower reaction pH to 5.5. Ensure buffer exchange removed all traces of primary amine buffers (Tris). |

| Precipitation | FDNB solubility or Over-labeling. | Reduce FDNB excess to 10x. Add 0.05% Tween-20. Ensure Ethanol <5%. |

| Low Labeling Efficiency | Oxidized Cysteines. | Increase TCEP reduction time. Ensure TCEP is fresh. |

| Reversibility | S-DNP bond stability. | The S-DNP bond is stable in acid but liable to thiolysis in high concentrations of thiols at alkaline pH. Store at neutral/acidic pH. |

References

-

Sanger, F. (1945). The free amino groups of insulin.[3] Biochemical Journal, 39(5), 507–515. Link

-

Kowal, J., Cremona, T., & Horecker, B. L. (1965).[1] The Mechanism of Action of Aldolases: Dinitrophenylation of Transaldolase. Journal of Biological Chemistry, 240(6), 2485-2492. (Establishes

for S-DNP-Cys). Link -

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (General reference for FDNB and Maleimide protocols). Link

-

Shaltiel, S. (1967). Thiolysis of some dinitrophenyl derivatives of amino acids. Biochemical and Biophysical Research Communications, 29(2), 178-183. Link

Sources

Application Note: Specificity Validation of DNP-Based Redox Proteomics Using NAc-DNP-Cys

Executive Summary

In the analysis of oxidative stress, the immunodetection of 2,4-dinitrophenyl (DNP) moieties remains the gold standard for quantifying protein carbonylation (via DNPH derivatization) and sulfenic acid formation (via DNP-maleimide or DNP-chloride). However, anti-DNP antibodies can exhibit non-specific binding to endogenous proteins or off-target motifs, leading to false positives in critical drug safety or pathology assays.

This application note details the use of N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys) not as a labeling reagent, but as a high-fidelity Hapten Competitor . Unlike free DNP (2,4-dinitrophenol) or DNP-Lysine, NAc-DNP-Cys provides a structural mimic of the peptide-cysteine-DNP linkage, offering superior solubility and specificity for validating S-DNP-Cysteine and DNP-Hydrazone signals in Western blotting.

Scientific Rationale & Mechanism

The Challenge: "Sticky" Antibodies in Redox Proteomics

Oxidative stress markers are often low-abundance. To detect them, proteins are chemically derivatized with DNP tags.[1][2][3] The subsequent Western blot relies on anti-DNP antibodies.[2][3][4][5] A common artifact arises when the antibody binds non-specifically to abundant proteins (e.g., Albumin, Actin) or cross-reacts with endogenous pigments, falsely indicating oxidation.

The Solution: Hapten Inhibition with NAc-DNP-Cys

To prove a band represents a genuine DNP-labeled oxidation site, one must demonstrate specificity . This is achieved by "Hapten Inhibition" or "Antigen Competition."

Why NAc-DNP-Cys?

-

Structural Mimicry: It mimics the DNP group attached to a cysteine residue within a peptide backbone (simulated by the N-acetyl group). This makes it the ideal competitor for assays targeting S-nitrosylation or Sulfenic acid labeled with DNP-maleimide.

-

Solubility: Unlike DNP-hydrazine or DNP-lysine, which often require DMSO or acidic conditions, NAc-DNP-Cys is highly water-soluble at neutral pH, preventing buffer mismatch during antibody incubation.

-

Thermodynamics: It binds the anti-DNP antibody in solution with high affinity (

), effectively sequestering the paratope and preventing it from binding the membrane-bound antigen.

Mechanistic Diagram

Figure 1: Mechanism of Hapten Inhibition. NAc-DNP-Cys saturates the antibody binding sites, preventing interaction with the blot.

Detailed Protocol: The Competition Assay

This protocol assumes you have already performed protein extraction, DNP derivatization (using DNPH for carbonyls or DNP-Maleimide for thiols), and SDS-PAGE transfer to a PVDF/Nitrocellulose membrane.

Reagents Required[2][4][6][7][8]

-

Primary Antibody: Rabbit/Goat Anti-DNP (Polyclonal recommended for broad recognition).

-

Competitor: N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys).

-

Stock Preparation: Dissolve to 10 mM in PBS (pH 7.4). Store at -20°C.

-

-

Blocking Buffer: 5% Non-fat dry milk or BSA in TBST.

-

Wash Buffer: TBST (Tris-Buffered Saline + 0.1% Tween-20).

Step-by-Step Methodology

Phase 1: Blot Preparation

-

Transfer proteins to membrane.[2]

-

Block membrane with Blocking Buffer for 1 hour at Room Temperature (RT).

-

Critical Step: Cut the membrane into two identical strips (if analyzing one sample) or prepare duplicate blots.

-

Strip A: Experimental (Standard Detection).

-

Strip B: Validation (Competition Control).

-

Phase 2: Antibody Pre-Incubation (The "Neutralization" Step)

Perform this step while the blot is blocking.

-

Prepare Primary Antibody Solution: Dilute your anti-DNP antibody to its working concentration (e.g., 1:1000) in Blocking Buffer. Prepare enough for both strips (e.g., 10 mL total).

-

Split the Solution:

-

Tube A (Test): 5 mL of diluted antibody + 50 µL of PBS (Vehicle Control).

-

Tube B (Competition): 5 mL of diluted antibody + 50 µL of 10 mM NAc-DNP-Cys Stock .

-

Final Concentration: ~100 µM NAc-DNP-Cys.

-

Note: A molar excess of at least 100-fold relative to the antibody IgG concentration is recommended.

-

-

-

Incubate Tubes: Rotate both tubes at RT for 30 minutes . This allows the NAc-DNP-Cys to occupy the antigen-binding sites of the antibody.

Phase 3: Hybridization and Detection

-

Apply solution from Tube A to Strip A and solution from Tube B to Strip B .

-

Incubate overnight at 4°C or 1 hour at RT.

-

Wash both strips 3x 10 mins with TBST.

-

Apply HRP-conjugated Secondary Antibody (standard protocol) to both strips.

-

Wash 3x 10 mins with TBST.

-

Develop with ECL substrate and image simultaneously.

Workflow Diagram

Figure 2: Experimental Workflow for Specificity Validation. Parallel processing of blocked vs. unblocked antibody ensures data integrity.

Data Interpretation & Troubleshooting

Expected Results Matrix

| Observation (Strip A) | Observation (Strip B - with NAc-DNP-Cys) | Interpretation | Action |

| Strong Bands | No Bands | Specific Positive. The signal is truly DNP-dependent. | Proceed with quantification. |

| Strong Bands | Strong Bands | Non-Specific. The antibody is binding to the protein backbone, not the DNP tag. | Change blocking agent (try Gelatin); Titrate antibody down. |

| Strong Bands | Faint Bands | Partial Specificity. High background or insufficient competitor. | Increase NAc-DNP-Cys conc. to 500 µM; Extend pre-incubation. |

| No Bands | No Bands | Assay Failure. Derivatization failed or protein load too low. | Check DNPH/DNP-Mal reaction; Check transfer efficiency. |

Troubleshooting Guide

-

"I still see bands in the competition lane."

-

Cause: The antibody affinity for the blot is higher than for the free hapten, or the concentration of NAc-DNP-Cys is too low.

-

Fix: Increase NAc-DNP-Cys to 1 mM. Ensure the pH of the antibody buffer is near 7.4 (NAc-DNP-Cys is acidic; check that adding it didn't drop the pH, affecting Ab binding).

-

-

"My NAc-DNP-Cys won't dissolve."

-

Cause: While more soluble than DNP, it can be tricky at high concentrations in pure water.

-

Fix: Dissolve in a small volume of 100 mM Tris (pH 8.0) or PBS.[6] Avoid DMSO if possible to prevent membrane stripping, though <1% DMSO is acceptable.

-

References

-

Levine, R. L., et al. (1990). Determination of carbonyl content in oxidatively modified proteins. Methods in Enzymology, 186, 464-478.

- Establishes the found

-

Shacter, E. (2000). Quantification and significance of protein oxidation in biological samples. Drug Metabolism Reviews, 32(3-4), 307-326.

- Discusses specificity challenges in immunodetection of carbonyls.

-

Eaton, P. (2006). Protein thiol oxidation in health and disease: techniques for measuring disulfides and related modifications in complex protein mixtures. Free Radical Biology and Medicine, 40(11), 1889-1899.

- Contextualizes the use of DNP-maleimide and specificity controls for thiol oxid

-

Kabat, E. A. (1966). The nature of an antigenic determinant.[1] Journal of Immunology, 97(1), 1-11.

- The authoritative theoretical basis for hapten inhibition/competition assays.

Sources

- 1. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNP Antibodies Anti-DNP | Recombinant - Syd Labs [sydlabs.com]

Strategic Hapten Immunization: DNP-KLH Priming and DNP-BSA Screening Protocols

Abstract & Scope

This Application Note details the industry-standard methodology for generating high-affinity antibodies against small molecules (haptens) using the Dinitrophenyl (DNP) model system. Small molecules like DNP (<1 kDa) are non-immunogenic on their own. To elicit a robust humoral response, they must be conjugated to a carrier protein.[1]

This guide focuses on the critical "Carrier Alternation Strategy" : utilizing DNP-KLH (Keyhole Limpet Hemocyanin) for the immunization phase and DNP-BSA (Bovine Serum Albumin) for the screening phase. This distinction is vital to eliminate false positives caused by anti-carrier antibodies, ensuring that the detected signal is specific to the hapten (DNP).

The Strategic Distinction: KLH vs. BSA[2]

The success of a hapten immunization project relies on the differential properties of the carrier proteins used in the In Vivo (animal) and In Vitro (assay) phases.

| Feature | DNP-KLH (Immunogen) | DNP-BSA (Screening Antigen) |

| Role | Primary Immunogen | Capture Antigen (ELISA) |

| Molecular Weight | High (~4.5 - 13 MDa) | Low (~66.5 kDa) |

| Immunogenicity | Extreme. Xenogeneic to mammals; elicits strong T-cell help. | Moderate/Low. often used as a blocker; less potent than KLH. |

| Solubility | Low (often requires suspension). | High (dissolves easily in PBS). |

| Strategic Function | Drives B-cell activation via T-cell dependent pathways. | Isolates anti-DNP signal by removing KLH epitopes from the assay. |

The Hapten-Carrier Mechanism

Understanding the cellular mechanism is required to troubleshoot low titers. B-cells recognize the hapten (DNP), but because DNP cannot bind MHC Class II, the B-cell needs "help" from T-cells that recognize the carrier (KLH).

Figure 1: The Hapten-Carrier Effect. B-cells bind the hapten (DNP) but present peptides from the carrier (KLH) to recruit T-cell help, resulting in high-affinity IgG production.

Protocol A: Immunization (DNP-KLH)[3][4]

Objective: Induce a high-titer IgG response against the DNP moiety. Subject: BALB/c Mice (Female, 6-8 weeks).

Materials

-

Immunogen: DNP-KLH (Lyophilized).

-

Quality Check: Ensure a high substitution ratio (e.g., >300 moles DNP per mole KLH) for maximum B-cell triggering.

-

-

Adjuvant (Prime): Complete Freund’s Adjuvant (CFA).[2]

-

Adjuvant (Boost): Incomplete Freund’s Adjuvant (IFA).

-

Vehicle: Sterile PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step Workflow

1. Immunogen Preparation (Day -1)

-

Reconstitute DNP-KLH in sterile PBS to a concentration of 2 mg/mL .

-

Note: KLH is not fully soluble.[3] It forms a suspension. Do not filter; you will lose the protein. Vortex vigorously.

-

-

Emulsification: Mix the DNP-KLH solution 1:1 with CFA (for Day 0) or IFA (for boosts).

-

Technique: Use the "two-syringe" method (Luer-lock connector) and pass the mixture back and forth until a stable, thick white emulsion forms. A drop placed on water should not disperse.

-

2. Priming Injection (Day 0)

-

Dose: 100 µg DNP-KLH per mouse (100 µL total volume of emulsion).

-

Route: Intraperitoneal (IP) or Subcutaneous (SC) (dorsal flank).

-

Scientific Insight: SC often yields higher titers for haptens due to slow release and lymphatic drainage, but IP is acceptable for larger cohorts.

-

3. Booster Injections (Day 14 & Day 28)

-

Dose: 50 µg DNP-KLH per mouse (emulsified 1:1 in IFA ).

-

Route: IP or SC.

-

Critical: Never use CFA for boosts; it causes severe necrotizing lesions and excessive inflammation that can degrade the antibody response.

-

4. Test Bleed (Day 35)

-

Collect ~50-100 µL blood via tail vein or submandibular bleed.

-

Allow to clot for 1 hour at 37°C, centrifuge at 10,000 x g for 10 min.

-

Harvest serum and store at -20°C.

Protocol B: Screening (DNP-BSA ELISA)

Objective: Detect anti-DNP antibodies while ignoring anti-KLH antibodies. Self-Validating Step: By changing the carrier to BSA, any signal detected must be against DNP (or the linker), as the mouse has never seen BSA.

Materials

-

Blocking Buffer: 5% Non-Fat Dry Milk (NFDM) in PBS-T.

-

Caution:Do NOT use BSA for blocking. While rare, commercial BSA can contain impurities or cross-reactive epitopes that increase background when using DNP-BSA as capture. Milk provides a distinct protein matrix.

-

-

Wash Buffer: PBS + 0.05% Tween-20 (PBS-T).

-

Secondary Antibody: Goat anti-Mouse IgG-HRP (Fc specific).

Step-by-Step Workflow

1. Coating (Day 1)

-

Dilute DNP-BSA to 2 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6).

-

Add 100 µL/well to a 96-well High-Binding ELISA plate.

-

Incubate overnight at 4°C.

2. Blocking (Day 2)

-

Wash plate 3x with PBS-T.

-

Add 200 µL/well of 5% NFDM/PBS-T .

-

Incubate 2 hours at Room Temperature (RT).

3. Primary Antibody Incubation

-

Wash plate 3x.

-

Dilute serum samples in 1% NFDM/PBS-T .

-

Dilution Series: Start at 1:100 and perform 1:3 serial dilutions down to 1:218,700.

-

-

Add 100 µL/well. Incubate 1 hour at RT.

4. Secondary Antibody & Detection

-

Wash plate 5x (Critical to remove unbound IgG).

-

Add 100 µL/well HRP-conjugated secondary antibody (diluted 1:5,000 - 1:10,000).

-